molecular formula C10H8F4N2 B13040728 (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13040728
M. Wt: 232.18 g/mol
InChI Key: SHQOSTNNSJSTFP-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile: is a compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, along with a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic synthesis. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper-catalyzed chemoselective synthesis has been reported for similar compounds, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxylamines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

Industry: In the agrochemical industry, the compound can be used to develop new pesticides and herbicides with enhanced efficacy and environmental stability.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups can enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(3S)-3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2/t9-/m0/s1

InChI Key

SHQOSTNNSJSTFP-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC#N)N)F)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CC#N)N)F)C(F)(F)F

Origin of Product

United States

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